An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- and its Analogs
An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- and its Analogs
This guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, a molecule of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this paper will leverage data from a closely related and well-characterized analog, Celecoxib Carboxylic Acid (CAS 170571-01-4) , to provide insightful and technically grounded information. Celecoxib Carboxylic Acid, a metabolite of the widely-used anti-inflammatory drug Celecoxib, shares the key functional motifs of a pyrazole ring, a sulfonamide group, and a carboxylic acid, making it an excellent surrogate for understanding the physicochemical behavior of this class of compounds.[1][2][3]
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4][5][6] The incorporation of a sulfonamide and a carboxylic acid group imparts specific properties that are critical for its biological activity and pharmacokinetic profile. This guide will delve into these properties, providing both theoretical understanding and practical experimental protocols.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
1.1. Molecular Structure
The structure of the target molecule, 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, is defined by a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. A carboxylic acid group is attached at the 4th position, and an aminosulfonyl (sulfonamide) group is at the 3rd position.
Our analog, Celecoxib Carboxylic Acid, is formally named 4-[1-[4-(aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]-benzoic acid.[3]
1.2. Key Identifiers of the Analog: Celecoxib Carboxylic Acid
| Identifier | Value |
| CAS Number | 170571-01-4[2][3] |
| Molecular Formula | C17H12F3N3O4S[2][3] |
| Molecular Weight | 411.36 g/mol [2] |
| Canonical SMILES | O=C(O)c1ccc(cc1)c1cc(c(nn1c1ccc(S(N)(=O)=O)cc1)C(F)(F)F) |
| InChI Key | WTHNOVFEXONZMI-UHFFFAOYSA-N[3] |
Core Physicochemical Properties: A Quantitative Analysis
The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. This section details the key parameters for our analog, Celecoxib Carboxylic Acid.
| Property | Value | Significance in Drug Development |
| Melting Point | Not explicitly found in searches. | Influences solubility, dissolution rate, and stability of the solid form. |
| pKa | 3.96[2] | Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Slightly soluble in PBS (pH 7.2) at 0.12 mg/mL.[3] | Crucial for absorption and bioavailability. Poor solubility is a major hurdle in drug development. |
| LogP (Octanol/Water Partition Coefficient) | Not explicitly found in searches. | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). |
Experimental Determination of Physicochemical Properties
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed above. These protocols are designed to be self-validating and are standard practice in the pharmaceutical industry.
Determination of pKa by Potentiometric Titration
The acidity constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a compound with both a carboxylic acid and a sulfonamide group, multiple pKa values may be present.
Causality Behind Experimental Choices: Potentiometric titration is a robust and accurate method for determining pKa values. It relies on the direct measurement of pH changes in a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection points corresponding to the pKa.
Experimental Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable co-solvent like methanol or DMSO.
-
Prepare a standardized titrant solution of 0.01 M NaOH and a standardized acidic solution of 0.01 M HCl.
-
Prepare a series of standard pH buffers (e.g., pH 4, 7, and 10) for pH meter calibration.
-
-
Instrumentation Setup:
-
Use a calibrated automatic titrator equipped with a pH electrode.
-
Maintain the temperature of the titration vessel at 25 °C using a water bath.
-
-
Titration Procedure:
-
Pipette a known volume of the test compound stock solution into the titration vessel.
-
Add a known volume of deionized water to achieve the desired starting concentration and solvent composition.
-
Initiate the titration with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first and second derivatives of the titration curve to accurately determine the equivalence point(s).
-
The pKa is determined from the pH value at the half-equivalence point. For polyprotic acids, multiple pKa values can be determined from the respective half-equivalence points.
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Causality Behind Experimental Choices: This method directly measures the concentration of a saturated solution of the compound in a specific solvent, providing a true measure of its intrinsic solubility. The use of a buffer at a specific pH is crucial for determining the solubility of ionizable compounds.
Experimental Workflow Diagram:
Caption: Workflow for solubility determination by the shake-flask method.
Step-by-Step Protocol:
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a series of glass vials.
-
To each vial, add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Separate the solid from the solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Concentration Analysis:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method
Lipophilicity is a key determinant of a drug's ADME properties. The octanol-water partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are the standard measures of lipophilicity.
Causality Behind Experimental Choices: The shake-flask method is the traditional and most reliable method for determining LogP/LogD values. It involves the direct measurement of the partitioning of a compound between two immiscible phases, providing a direct and accurate measure of its lipophilicity.
Experimental Workflow Diagram:
Caption: Workflow for LogP/LogD determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Mutually saturate n-octanol and the aqueous buffer (e.g., PBS, pH 7.4 for LogD determination) by shaking them together overnight and then allowing the phases to separate.
-
-
Partitioning Experiment:
-
In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer.
-
Add a small amount of the test compound (either as a solid or from a concentrated stock solution). The final concentration should be below the solubility limit in both phases.
-
Seal the vial and shake it vigorously for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.
-
Allow the vial to stand undisturbed or centrifuge it to ensure complete separation of the two phases.
-
-
Concentration Measurement:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, being careful not to disturb the interface.
-
Dilute the aliquots appropriately with a suitable solvent.
-
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
LogP or LogD is the base-10 logarithm of this ratio.
-
Stability Considerations
The chemical stability of a drug substance is paramount for its safety and efficacy. For a molecule like 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, potential degradation pathways could involve the hydrolysis of the sulfonamide or decarboxylation.
4.1. Hydrolytic Stability
The stability of the compound in aqueous solutions at different pH values and temperatures should be assessed.
Experimental Approach:
-
Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 9).
-
Store the solutions at various temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
At specified time points, withdraw aliquots and analyze the concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.
4.2. Photostability
Exposure to light can sometimes lead to degradation.
Experimental Approach:
-
Expose solutions of the compound and the solid material to a light source that mimics the UV and visible spectrum of sunlight.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at various time points to assess for degradation.
Conclusion
References
- Akincioglu, A., Göksu, S., Naderi, A., Akincioglu, H., Kilinc, N., & Gulcin, I. (2021). Cholinesterases, carbonic anhydrase inhibitory properties and in silico studies of novel substituted benzylamines derived from dihydrochalcones. Computational Biology and Chemistry, 94, 107565.
- Bagul, S. D., Rajput, J. D., Tadavi, S. K., & Bendre, R. S. (2017). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
- Cottineau, M., Toto, G., Marot, C., Pipaud, V., & Chenault, J. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(15), 2105-2108.
- Ghofrani, H. A., Galiè, N., Grimminger, F., Grünig, E., Humbert, M., Jing, Z. C., ... & Seeger, W. (2009). Riociguat for the treatment of pulmonary arterial hypertension. New England Journal of Medicine, 369(4), 330-340.
- Katoch, D., & Sharma, S. (2003). Synthesis and anti-inflammatory activity of some new 1, 3, 5-trisubstituted pyrazoles. Indian Journal of Chemistry-Section B, 42(10), 2599-2603.
- Liu, H., Huang, X., Shen, J., & Luo, X. (2007). Synthesis and biological evaluation of novel 1, 5-diarylpyrazole derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4816-4820.
- Pathak, R. B., Chovatia, P. T., & Parekh, H. H. (2012). Synthesis, characterization and in vitro antimicrobial activity of some new pyrazole and pyrazoline derivatives. Journal of Sciences, Islamic Republic of Iran, 23(2), 145-151.
- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Selvam, P., & Kumar, V. (2005). Synthesis and pharmacological activities of pyrazole derivatives: a review. Current Bioactive Compounds, 1(1), 69-86.
- Stauffer, S. R., & Katzenellenbogen, J. A. (2000). The synthesis of 1, 3, 5-triaryl-4-propylpyrazoles as estrogen receptor-β selective ligands. The Journal of Organic Chemistry, 65(22), 7431-7443.
-
PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2019). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of 1H-Pyrazole-4-carboxylic acid. Retrieved from [Link]
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2018). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149-1160.
- Krasavin, M., Korsakov, M., Ronzhina, O., Tuccinardi, T., & Kalinin, S. (2017). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceutical Chemistry Journal, 50(11), 768-769.
- Kausar, A., et al. (2022). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 10, 999658.
-
Ovidius University Annals of Chemistry. (2013). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity. Retrieved from [Link]
-
SciELO. (2011). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]
-
SciELO. (2015). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
Sources
- 1. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CELECOXIB CARBOXYLIC ACID | 170571-01-4 [m.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
